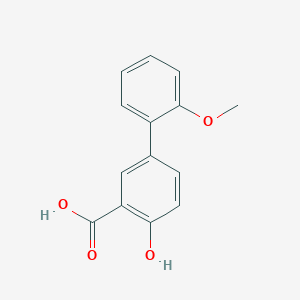

2-hydroxy-5-(2-methoxyphenyl)benzoic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDHEUXXWGRVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 2-hydroxy-5-(2-methoxyphenyl)benzoic Acid

The formation of the 5-aryl-2-hydroxybenzoic acid scaffold can be achieved through several distinct synthetic strategies. These approaches either build the molecule sequentially using classical named reactions or construct the key biaryl bond using modern catalytic methods.

Classical synthesis provides a foundational, multi-step approach to this compound. A plausible and robust pathway involves a two-stage process: the formation of a diaryl ether intermediate via an Ullmann condensation, followed by carboxylation using the Kolbe-Schmitt reaction.

First, the precursor phenol (B47542), 4-(2-methoxyphenyl)phenol, is synthesized. This is achieved through the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide. wikipedia.orgorganic-chemistry.orgencyclopedia.pub In this case, hydroquinone reacts with 2-bromoanisole in the presence of a copper catalyst and a base at elevated temperatures to form the desired biaryl ether.

The second stage is the Kolbe-Schmitt reaction, a well-established industrial process for synthesizing hydroxybenzoic acids. wikipedia.orgorganic-chemistry.orgbyjus.com The synthesized 4-(2-methoxyphenyl)phenol is first treated with a strong base, such as sodium hydroxide (B78521), to form the corresponding sodium phenoxide. This phenoxide is then heated under pressure with carbon dioxide. The phenoxide ion undergoes electrophilic aromatic substitution with CO2, preferentially at the ortho-position to the hydroxyl group, to yield the sodium salt of this compound. mdpi.comjk-sci.com Subsequent acidification with a mineral acid, like sulfuric acid, protonates the carboxylate and phenoxide to give the final product. byjus.com

| Reaction Stage | Description | Key Reagents |

| Step 1: Ullmann Condensation | Formation of the 4-(2-methoxyphenyl)phenol precursor. | Hydroquinone, 2-bromoanisole, Copper catalyst (e.g., CuI), Base (e.g., K2CO3) |

| Step 2: Kolbe-Schmitt Reaction | Carboxylation of the phenolic precursor to form the final product. | 4-(2-methoxyphenyl)phenol, NaOH, CO2 (under pressure), H2SO4 (acidification) |

Modern synthetic chemistry offers a more direct and efficient route to the target molecule through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orgorganic-chemistry.org This reaction creates the pivotal carbon-carbon bond between the two aromatic rings in a single, highly effective step. harvard.edu

The strategy involves coupling a 5-halosalicylic acid derivative (such as 5-bromo- or 5-iodosalicylic acid) with 2-methoxyphenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate. The presence of a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine) is crucial for stabilizing the catalyst and facilitating the reaction cycle. A base, typically sodium or potassium carbonate, is required to activate the boronic acid for the transmetalation step. organic-chemistry.org The reaction is commonly carried out in a biphasic solvent system, such as a mixture of toluene (B28343) and ethanol (B145695) with an aqueous base solution, and heated to ensure a reasonable reaction rate.

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new biaryl C-C bond and regenerate the Pd(0) catalyst. rose-hulman.edu

Table of Typical Suzuki-Miyaura Reaction Components:

| Component | Function | Examples |

|---|---|---|

| Aryl Halide | Electrophilic coupling partner | 5-Bromosalicylic acid, 5-Iodosalicylic acid |

| Organoboron Reagent | Nucleophilic coupling partner | 2-Methoxyphenylboronic acid |

| Palladium Catalyst | Facilitates the C-C bond formation | Pd(OAc)2, Pd(PPh3)4 |

| Base | Activates the boronic acid | K2CO3, Na2CO3, Cs2CO3 |

| Solvent | Dissolves reactants and facilitates reaction | Toluene/Ethanol, Dioxane, DMF |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactant molecules. While MCRs are a powerful tool in modern organic synthesis for rapidly building molecular complexity, a specific multi-component reaction for the direct synthesis of this compound or related 5-aryl salicylic (B10762653) acids is not well-documented in the scientific literature. The construction of this particular biaryl scaffold is more commonly and efficiently achieved via the transition metal-catalyzed methods described previously.

Derivatization Strategies

The structure of this compound contains two key functional groups, the carboxylic acid and the phenolic hydroxyl group, which can be selectively modified to produce a variety of derivatives.

The carboxylic acid group is a versatile handle for chemical modification, readily undergoing reactions such as esterification, amidation, and reduction.

Esterification of the carboxylic acid group is a fundamental transformation that can be accomplished using several methods, most commonly the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, which is often used in excess as the solvent. masterorganicchemistry.com

In a typical procedure, this compound is dissolved in the desired alcohol (e.g., methanol, ethanol, or isopropanol), and a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added. masterorganicchemistry.com The mixture is then heated under reflux. The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is used, and/or the water formed as a byproduct is removed. masterorganicchemistry.com Upon completion, the excess alcohol is removed, and the resulting ester can be purified. This method is effective for producing a wide range of alkyl esters.

Table of Representative Fischer Esterification Conditions:

| Alcohol | Product Ester | Catalyst | Typical Condition |

|---|---|---|---|

| Methanol | Methyl 2-hydroxy-5-(2-methoxyphenyl)benzoate | H₂SO₄ | Reflux in excess methanol |

| Ethanol | Ethyl 2-hydroxy-5-(2-methoxyphenyl)benzoate | H₂SO₄ | Reflux in excess ethanol |

| Isopropanol | Isopropyl 2-hydroxy-5-(2-methoxyphenyl)benzoate | H₂SO₄ | Reflux in excess isopropanol |

Modification at the Carboxylic Acid Functionality

Amidation

The carboxylic acid group of this compound can undergo amidation reactions to form the corresponding amide derivatives. This transformation is a fundamental process in organic synthesis, often employed to introduce new functional groups and modify the parent molecule's physicochemical properties. The reaction typically involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.

Common methods for amidation include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of an active ester intermediate that readily reacts with an amine. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which then reacts with the amine to yield the amide.

Direct amidation, where the carboxylic acid and amine are heated together, often at high temperatures and sometimes with a catalyst, is also a viable but less common method for substrates that can withstand the harsh conditions. Catalytic methods involving boric acid or other Lewis acids can promote direct amidation under milder conditions. The choice of amidation method depends on the specific amine used, the presence of other functional groups in the molecule, and the desired reaction conditions.

For instance, the reaction of this compound with a primary or secondary amine in the presence of a suitable coupling agent would yield the corresponding N-substituted or N,N-disubstituted 2-hydroxy-5-(2-methoxyphenyl)benzamide. The phenolic hydroxyl group may require protection depending on the reaction conditions and the reactivity of the amine to prevent side reactions.

Table 1: Amidation of this compound

| Amine | Reagent/Conditions | Product |

| Primary Amine (R-NH₂) | DCC, DCM, rt | N-alkyl-2-hydroxy-5-(2-methoxyphenyl)benzamide |

| Secondary Amine (R₂NH) | EDC, HOBt, DMF, rt | N,N-dialkyl-2-hydroxy-5-(2-methoxyphenyl)benzamide |

| Aniline | SOCl₂, reflux; then aniline | N-phenyl-2-hydroxy-5-(2-methoxyphenyl)benzamide |

Modification at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered biological activities and physicochemical properties. Etherification and esterification are two of the most common transformations at this position.

Etherification

Etherification of the phenolic hydroxyl group involves the replacement of the acidic proton with an alkyl or aryl group. A widely used method for this transformation is the Williamson ether synthesis. This reaction typically involves deprotonation of the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile and reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) or another suitable electrophile to form the corresponding ether.

The choice of base and solvent is crucial for the success of the reaction and depends on the reactivity of the alkylating agent and the steric hindrance around the hydroxyl group. For example, reacting this compound with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetone would yield the corresponding 2-alkoxy-5-(2-methoxyphenyl)benzoic acid. It is important to note that the carboxylic acid group might also react with the base, but the phenoxide is generally more nucleophilic under these conditions.

Table 2: Etherification of this compound

| Alkylating Agent | Base/Solvent | Product |

| Methyl Iodide | K₂CO₃ / Acetone | 2-methoxy-5-(2-methoxyphenyl)benzoic acid |

| Ethyl Bromide | NaH / DMF | 2-ethoxy-5-(2-methoxyphenyl)benzoic acid |

| Benzyl Chloride | K₂CO₃ / DMF | 2-(benzyloxy)-5-(2-methoxyphenyl)benzoic acid |

Esterification

The phenolic hydroxyl group can also be converted into an ester through reaction with a carboxylic acid, acyl chloride, or acid anhydride (B1165640). This reaction, known as O-acylation, is another common strategy to modify the properties of phenolic compounds.

When using an acyl chloride or acid anhydride, the reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and scavenges the acidic byproduct (e.g., HCl or a carboxylic acid). For instance, treatment of this compound with acetyl chloride or acetic anhydride in the presence of pyridine would yield 2-acetoxy-5-(2-methoxyphenyl)benzoic acid.

Direct esterification with a carboxylic acid is also possible using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or under acidic catalysis (Fischer esterification), although the latter is less common for phenols. The reactivity of the carboxylic acid and the steric environment of the phenol influence the choice of esterification method. The carboxylic acid group on the starting material may need to be protected, for example as an ester, before carrying out the esterification of the phenolic hydroxyl to avoid self-polymerization or other side reactions.

Table 3: Esterification of this compound

| Acylating Agent | Reagent/Conditions | Product |

| Acetyl Chloride | Pyridine, DCM, 0 °C to rt | 2-acetoxy-5-(2-methoxyphenyl)benzoic acid |

| Acetic Anhydride | Pyridine, rt | 2-acetoxy-5-(2-methoxyphenyl)benzoic acid |

| Benzoyl Chloride | Triethylamine, DCM, rt | 2-(benzoyloxy)-5-(2-methoxyphenyl)benzoic acid |

Functionalization of the Phenyl Rings

The two phenyl rings of this compound offer opportunities for further functionalization through various aromatic substitution reactions. The directing effects of the existing substituents (hydroxyl, carboxyl, and methoxy (B1213986) groups) play a crucial role in determining the position of the incoming electrophile or the site of metal-mediated coupling.

Electrophilic Aromatic Substitution

The electron-donating hydroxyl and methoxy groups are activating and ortho-, para-directing, while the electron-withdrawing carboxyl group is deactivating and meta-directing. The interplay of these directing effects will govern the regioselectivity of electrophilic aromatic substitution reactions.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine, iodine) onto the aromatic rings can be achieved using various halogenating agents. For example, bromination can be carried out using bromine in a suitable solvent like acetic acid. The positions most susceptible to electrophilic attack are ortho and para to the powerful activating hydroxyl group.

Nitration: Nitration, the introduction of a nitro group (-NO₂), is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The strong activating effect of the hydroxyl group directs the nitro group to the positions ortho and para to it.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) and is usually carried out with fuming sulfuric acid. Similar to other electrophilic aromatic substitutions, the position of sulfonation is directed by the existing activating groups.

Diazenyl Coupling: The phenolic ring, being activated by the hydroxyl group, can undergo coupling reactions with diazonium salts to form azo compounds. This reaction typically occurs under alkaline conditions.

Table 4: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent/Conditions | Major Product(s) |

| Bromination | Br₂ / Acetic Acid | 3-bromo-2-hydroxy-5-(2-methoxyphenyl)benzoic acid and/or other brominated isomers |

| Nitration | HNO₃ / H₂SO₄ | 3-nitro-2-hydroxy-5-(2-methoxyphenyl)benzoic acid and/or other nitrated isomers |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid and/or other sulfonated isomers |

| Diazenyl Coupling | Ar-N₂⁺Cl⁻ / NaOH(aq) | 2-hydroxy-3-(aryldiazenyl)-5-(2-methoxyphenyl)benzoic acid |

Metal-mediated Cross-Coupling Reactions

Metal-mediated cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, one of the phenyl rings of this compound first needs to be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate.

For instance, if a bromo derivative of this compound is prepared, it can then serve as a substrate in a Suzuki coupling reaction with a boronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the position of the bromine atom, allowing for the introduction of a wide range of alkyl, aryl, or vinyl groups.

Similarly, in a Heck reaction, an aryl halide can be coupled with an alkene in the presence of a palladium catalyst. A Sonogashira coupling would allow for the introduction of an alkyne group by reacting the aryl halide with a terminal alkyne, a palladium catalyst, and a copper co-catalyst. The choice of the specific cross-coupling reaction and its conditions would depend on the desired final product and the nature of the coupling partners.

Table 5: Potential Metal-mediated Cross-Coupling Reactions

| Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product |

| Suzuki Coupling | 3-bromo-2-hydroxy-5-(2-methoxyphenyl)benzoic acid | R-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 3-R-2-hydroxy-5-(2-methoxyphenyl)benzoic acid |

| Heck Coupling | 3-bromo-2-hydroxy-5-(2-methoxyphenyl)benzoic acid | Alkene | Pd(OAc)₂, PPh₃, Et₃N, DMF | 3-(alkenyl)-2-hydroxy-5-(2-methoxyphenyl)benzoic acid |

| Sonogashira Coupling | 3-bromo-2-hydroxy-5-(2-methoxyphenyl)benzoic acid | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-(alkynyl)-2-hydroxy-5-(2-methoxyphenyl)benzoic acid |

Incorporation into Heterocyclic Systems

The unique arrangement of functional groups in this compound, featuring a carboxylic acid, a hydroxyl group, and a biaryl linkage, provides multiple reactive sites for the construction of heterocyclic rings. While direct cyclization reactions are not always feasible, the molecule can be readily converted into key intermediates suitable for established heterocyclic synthesis protocols.

The synthesis of pyrazole (B372694) derivatives from this compound typically requires its conversion into a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which can then undergo cyclocondensation with a hydrazine (B178648) derivative.

A plausible synthetic route would begin with the esterification of the carboxylic acid group of this compound to prevent its interference in subsequent reactions. The resulting ester can then be subjected to a Claisen condensation with a suitable ketone to yield a 1,3-diketone. Alternatively, the phenolic hydroxyl group can be acylated, followed by a Fries rearrangement to introduce an acyl group ortho to the hydroxyl, which can then be transformed into a chalcone-like intermediate.

These intermediates can then be reacted with hydrazine hydrate (B1144303) or a substituted hydrazine in a cyclization reaction to form the pyrazole ring. The reaction conditions for this step are generally mild, often involving refluxing in a protic solvent like ethanol or acetic acid.

Table 1: Hypothetical Reaction Scheme for Pyrazole Synthesis

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 1 | This compound | Methanol | H₂SO₄ (cat.), Reflux | Methyl 2-hydroxy-5-(2-methoxyphenyl)benzoate |

| 2 | Methyl 2-hydroxy-5-(2-methoxyphenyl)benzoate | Acetone | Sodium methoxide, Toluene | 1-(2-hydroxy-5-(2-methoxyphenyl)phenyl)butane-1,3-dione |

| 3 | 1-(2-hydroxy-5-(2-methoxyphenyl)phenyl)butane-1,3-dione | Hydrazine hydrate | Ethanol, Reflux | 3-(2-hydroxy-5-(2-methoxyphenyl)phenyl)-5-methyl-1H-pyrazole |

The construction of a pyrimidinone ring from this compound necessitates the introduction of two nitrogen atoms into the structure. A common strategy for pyrimidinone synthesis involves the reaction of a β-ketoester with urea (B33335) or a related compound.

To achieve this, the starting benzoic acid can be converted to its corresponding methyl ester. This ester can then undergo a Claisen condensation with ethyl acetate to form a β-ketoester. The subsequent reaction of this β-ketoester with urea or thiourea (B124793) in the presence of a base, such as sodium ethoxide, and heat will lead to the formation of the pyrimidinone ring through a cyclocondensation reaction.

Table 2: Plausible Synthetic Route to Pyrimidinone Derivatives

| Step | Starting Material | Reagents | Product |

| 1 | This compound | SOCl₂, then CH₃OH | Methyl 2-hydroxy-5-(2-methoxyphenyl)benzoate |

| 2 | Methyl 2-hydroxy-5-(2-methoxyphenyl)benzoate | Ethyl acetate, NaH | Ethyl 3-(2-hydroxy-5-(2-methoxyphenyl)phenyl)-3-oxopropanoate |

| 3 | Ethyl 3-(2-hydroxy-5-(2-methoxyphenyl)phenyl)-3-oxopropanoate | Urea, NaOEt, EtOH, Reflux | 6-(2-hydroxy-5-(2-methoxyphenyl)phenyl)pyrimidin-4(3H)-one |

The synthesis of quinazolinone derivatives generally starts from 2-aminobenzoic acid (anthranilic acid) or its derivatives. Therefore, a key transformation of this compound is the conversion of the hydroxyl group into an amino group.

This can be achieved through a multi-step sequence, for instance, by nitration of the aromatic ring followed by reduction of the nitro group to an amine. Once the corresponding 2-amino-5-(2-methoxyphenyl)benzoic acid is obtained, it can be reacted with a variety of reagents to form the quinazolinone ring. A common method involves heating the aminobenzoic acid with formamide (B127407) to yield the unsubstituted quinazolinone. Alternatively, reaction with an acid chloride or anhydride, followed by treatment with ammonia (B1221849) or an amine, can lead to 2-substituted quinazolinones.

Table 3: Proposed Synthesis of Quinazolinone Derivatives

| Step | Reactant | Reagents/Conditions | Product |

| 1 | This compound | HNO₃, H₂SO₄ | 2-hydroxy-3-nitro-5-(2-methoxyphenyl)benzoic acid |

| 2 | 2-hydroxy-3-nitro-5-(2-methoxyphenyl)benzoic acid | SnCl₂, HCl | 3-amino-2-hydroxy-5-(2-methoxyphenyl)benzoic acid |

| 3 | 3-amino-2-hydroxy-5-(2-methoxyphenyl)benzoic acid | Formamide, 150°C | 8-(2-methoxyphenyl)hydroxyquinazolin-4(3H)-one |

The synthesis of thiazolidinone derivatives often involves the condensation of a Schiff base with thioglycolic acid. To apply this to this compound, the carboxylic acid group would first need to be converted into an aldehyde.

This transformation can be accomplished by reduction of the carboxylic acid to a primary alcohol, followed by oxidation to the aldehyde. The resulting 2-hydroxy-5-(2-methoxyphenyl)benzaldehyde can then be condensed with a primary amine to form a Schiff base. The subsequent cyclocondensation of this imine with thioglycolic acid, typically in a solvent like benzene (B151609) or toluene with azeotropic removal of water, will yield the desired thiazolidinone derivative.

Table 4: Hypothetical Pathway to Thiazolidinone Derivatives

| Step | Starting Material | Reagents | Product |

| 1 | This compound | 1. SOCl₂ 2. NaBH₄ | (2-hydroxy-5-(2-methoxyphenyl)phenyl)methanol |

| 2 | (2-hydroxy-5-(2-methoxyphenyl)phenyl)methanol | PCC, CH₂Cl₂ | 2-hydroxy-5-(2-methoxyphenyl)benzaldehyde |

| 3 | 2-hydroxy-5-(2-methoxyphenyl)benzaldehyde | Aniline, EtOH | N-(2-hydroxy-5-(2-methoxyphenyl)benzylidene)aniline |

| 4 | N-(2-hydroxy-5-(2-methoxyphenyl)benzylidene)aniline | Thioglycolic acid, Benzene, Reflux | 2-(2-hydroxy-5-(2-methoxyphenyl)phenyl)-3-phenylthiazolidin-4-one |

Synthesis of Coordination Complexes and Organometallic Compounds

The salicylic acid moiety in this compound is an excellent chelating ligand for a wide range of metal ions. The carboxylate and phenolate groups can coordinate to a metal center to form stable five- or six-membered chelate rings.

The synthesis of coordination complexes typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent. The reaction conditions, such as pH, temperature, and solvent, can influence the stoichiometry and geometry of the resulting complex.

For instance, reacting this compound with a transition metal salt like copper(II) acetate in a solvent such as ethanol or methanol would likely lead to the formation of a coordination complex. The stoichiometry of the complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants.

Table 5: General Synthesis of a Metal Complex

| Metal Salt | Ligand | Solvent | Potential Product |

| Copper(II) Acetate | This compound | Ethanol | Bis(2-carboxylato-4-(2-methoxyphenyl)phenolato)copper(II) |

| Iron(III) Chloride | This compound | Methanol/Water | Tris(2-carboxylato-4-(2-methoxyphenyl)phenolato)iron(III) |

| Zinc(II) Nitrate | This compound | DMF | Bis(2-carboxylato-4-(2-methoxyphenyl)phenolato)zinc(II) |

The synthesis of organometallic compounds, where a direct metal-carbon bond is formed, would require different synthetic strategies. For example, the aromatic ring of the benzoic acid could be lithiated and then reacted with a metal halide to form an organometallic species.

Optimization of Reaction Conditions and Yields

Key parameters to consider for optimizing a Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. For instance, phosphine-based ligands like PPh₃ or more specialized Buchwald-Hartwig ligands can have a profound effect on catalytic activity and product yield. The choice of base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is also crucial for the transmetalation step. Solvents like toluene, dioxane, or DMF/water mixtures are commonly employed.

Systematic screening of these parameters using techniques like Design of Experiments (DoE) can efficiently identify the optimal conditions for maximizing the yield and purity of this compound.

For the subsequent transformations into heterocyclic systems, optimization would focus on factors such as reaction time, temperature, and catalyst loading for each specific step. For example, in the synthesis of pyrazoles, the efficiency of the initial Claisen condensation can be highly dependent on the choice of base and solvent. Similarly, in the quinazolinone synthesis, the conditions for the reduction of the nitro group need to be carefully controlled to avoid side reactions.

Table 6: Parameters for Optimization in Suzuki-Miyaura Coupling

| Parameter | Variables | Impact on Reaction |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Affects catalytic cycle efficiency and turnover number. |

| Ligand | PPh₃, SPhos, XPhos | Influences catalyst stability and reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Crucial for the transmetalation step. |

| Solvent | Toluene, Dioxane, DMF/Water | Affects solubility of reactants and catalyst stability. |

| Temperature | Room temperature to reflux | Influences reaction rate and potential side reactions. |

By carefully controlling these parameters, the synthesis of this compound and its subsequent conversion into various derivatives can be performed with high efficiency and selectivity.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. For the synthesis of complex molecules like this compound, this involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. Key strategies include catalysis in aqueous media, and the use of alternative energy sources such as microwave irradiation and ultrasound.

A primary method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction. Green adaptations of this reaction focus on replacing traditional organic solvents with water. acs.orgnih.govresearchgate.net Water is a desirable solvent due to its non-toxic, non-flammable, and abundant nature. hielscher.com The use of aqueous media not only reduces the environmental burden but can also simplify product isolation. hielscher.com

To further enhance the sustainability of these coupling reactions, significant research has been directed towards the development of recyclable catalysts. Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, are particularly advantageous. For instance, palladium or cobalt nanoparticles supported on materials like iron oxide can be used. acs.orgnih.govuni-regensburg.de These magnetic nanoparticles allow for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse over multiple reaction cycles with minimal loss of activity. acs.orgnih.govuni-regensburg.de This approach is both economically and environmentally beneficial, as it reduces the consumption of precious metal catalysts and minimizes metal leaching into the final product. acs.org

The following table summarizes the key features of a green Suzuki-Miyaura coupling approach that could be applied to the synthesis of this compound.

| Green Chemistry Aspect | Approach | Advantages |

| Solvent | Aqueous Media | Non-toxic, non-flammable, readily available, simplifies work-up. hielscher.com |

| Catalyst | Heterogeneous, magnetically separable nanoparticles (e.g., Co or Pd-based) | Easy recovery and recyclability, reduced metal contamination of the product, cost-effective. acs.orgnih.govuni-regensburg.de |

| Energy Input | Microwave Irradiation or Ultrasound | Accelerated reaction rates, shorter reaction times, potentially higher yields, milder reaction conditions. hielscher.comnih.govmdpi.com |

Alternative energy sources are another cornerstone of green synthetic chemistry. Microwave-assisted organic synthesis, for example, can dramatically reduce reaction times and improve yields. nih.govnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts. nih.govnih.gov This technique has been successfully applied to various C-C bond-forming reactions, including direct biaryl couplings. nih.govresearchgate.net

Similarly, ultrasound has emerged as a valuable tool for promoting chemical reactions. hielscher.com Sonication can enhance mass transfer and accelerate reaction rates, particularly in heterogeneous systems. hielscher.commdpi.com Ultrasound-assisted Suzuki coupling reactions have been shown to proceed efficiently at ambient temperatures, reducing the energy consumption associated with conventional heating methods. hielscher.com

The application of these green chemistry principles to the synthesis of this compound would likely involve the Suzuki-Miyaura coupling of a suitably substituted bromobenzoic acid with an appropriate arylboronic acid. The use of a recyclable, water-dispersible catalyst under microwave or ultrasonic conditions would represent a significant step towards a more sustainable manufacturing process for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 2-hydroxy-5-(2-methoxyphenyl)benzoic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the acidic protons of the hydroxyl and carboxylic acid functionalities.

The protons on the salicylic (B10762653) acid ring and the methoxyphenyl ring will appear in the aromatic region, typically between 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) will be dictated by the substitution pattern and the electronic effects of the hydroxyl, carboxyl, and methoxy groups. The methoxy group protons are anticipated to appear as a sharp singlet further upfield, generally in the range of 3.8-4.0 ppm. The acidic protons of the carboxylic acid and hydroxyl groups are often broad and their chemical shifts can be highly variable, depending on the solvent and concentration, but are typically found downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Salicylic acid moiety) | 6.8 - 7.8 | m |

| Aromatic-H (Methoxyphenyl moiety) | 6.9 - 7.4 | m |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s |

| Hydroxyl (-OH) | 9.0 - 12.0 | br s |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | br s |

Note: s = singlet, br s = broad singlet, m = multiplet. Predicted values are based on typical ranges for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of 165-180 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbons attached to oxygen atoms (hydroxyl and methoxy groups) appearing at the lower end of this range. The methoxy carbon will produce a signal in the upfield region, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 180 |

| Aromatic C-O (Hydroxyl) | 150 - 160 |

| Aromatic C-O (Methoxy) | 145 - 155 |

| Aromatic C (Substituted) | 120 - 140 |

| Aromatic C-H | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

Note: Predicted values are based on typical ranges for similar functional groups.

While not directly applicable to this compound itself, the formation of derivatives, such as organotin carboxylates, allows for analysis by heteronuclear NMR techniques like ¹¹⁹Sn NMR. The chemical shift of the tin atom in these derivatives is highly sensitive to its coordination number and the geometry of the complex. This can provide valuable information about the binding mode of the carboxylate ligand to the tin center, indicating whether it acts as a monodentate, bidentate, or bridging ligand. For instance, a five-coordinate tin center in a diorganotin dicarboxylate would exhibit a ¹¹⁹Sn chemical shift in a different region compared to a four-coordinate tin in a triorganotin carboxylate.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons within the aromatic rings. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons on the salicylic acid and methoxyphenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals in the aromatic rings and the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the two aromatic rings through the C-C bond, as well as the connection of the methoxy group to its aromatic ring and the carboxylic acid to its ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and ether functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The O-H stretch of the phenolic hydroxyl group would also appear in this region. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically in the range of 1680-1710 cm⁻¹. The C-O stretching vibrations of the carboxylic acid and the ether linkage are expected in the 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. Aromatic C-H and C=C stretching and bending vibrations will also be present.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Carboxylic Acid/Ether) | 1000 - 1320 | Medium to Strong |

Note: Predicted values are based on typical ranges for similar functional groups.

Raman Spectroscopy

Specific Raman spectroscopic data for this compound is not extensively detailed in publicly available literature. However, analysis of similar benzoic acid derivatives allows for the prediction of characteristic Raman shifts. Key vibrational modes would be expected to arise from the aromatic carbon-carbon stretching within the phenyl rings, carboxylic acid C=O and O-H stretching, and vibrations associated with the methoxy group. These spectral features would provide valuable information for confirming the compound's structural integrity and identifying its functional groups.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of aromatic compounds like this compound is characterized by electronic transitions within the molecule. Benzoic acid derivatives typically exhibit distinct absorption bands in the UV region. researchgate.net For instance, benzoic acid in aqueous solutions shows characteristic absorption peaks, often referred to as B-bands and C-bands, which are influenced by pH and the presence of substituents. rsc.org The neutral form of benzoic acid generally has a B-band peak maximum around 230 nm. rsc.org For this compound, the presence of the hydroxyl and methoxyphenyl groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted benzoic acid. researchgate.net The spectrum is a result of π → π* transitions within the aromatic system.

Table 1: Typical UV-Vis Absorption Bands for Benzoic Acid Derivatives

| Band | Typical Wavelength Range (nm) | Associated Electronic Transition |

|---|---|---|

| B-Band | ~230 | π → π* |

| C-Band | ~280 | π → π* |

Note: Data is generalized for benzoic acid derivatives; specific values for this compound may vary.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C14H12O4, corresponding to a monoisotopic mass of approximately 244.07 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at an m/z corresponding to this mass.

Fragmentation patterns would provide further structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of water (H₂O, 18 Da), a hydroxyl radical (•OH, 17 Da), and the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) following rearrangement. The presence of the methoxyphenyl substituent would also lead to characteristic fragmentation patterns.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]+ | 244.07 | Molecular Ion |

| [M-H₂O]+ | 226.06 | Loss of water |

| [M-COOH]+ | 199.08 | Loss of carboxyl group |

Advanced Spectroscopic Techniques for Excited State Dynamics

The photophysical properties of this compound are of significant interest, primarily due to the potential for Excited State Intramolecular Proton Transfer (ESIPT). iaea.org This process is common in molecules containing a phenolic hydroxyl group ortho to a proton-accepting group, such as a carbonyl. nih.gov

Steady-State Fluorescence Spectroscopy

Upon photoexcitation, molecules capable of ESIPT can exhibit dual fluorescence. nih.gov One emission band, typically at a shorter wavelength, corresponds to the normal excited state (enol form). iaea.org A second, significantly red-shifted emission band with a large Stokes shift, originates from a keto-tautomer formed in the excited state after the intramolecular proton transfer. iaea.orgnih.gov For this compound, steady-state fluorescence studies would likely reveal such a dual emission, providing evidence for the ESIPT process. The relative intensities of these two bands are often highly sensitive to the solvent environment. researchgate.net

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time, providing the fluorescence lifetime of the excited states. This technique is crucial for studying the kinetics of the ESIPT process. By monitoring the decay at the wavelengths corresponding to the enol and keto emissions, one can determine the rate of the proton transfer. The enol form is expected to show a short lifetime as it rapidly converts to the keto form, while the keto form would exhibit a longer lifetime corresponding to its decay back to the ground state. iaea.org

Excited State Intramolecular Proton Transfer (ESIPT) Studies

The ESIPT phenomenon is a fundamental process that governs the fluorescence properties of this compound. nih.gov Upon absorption of a photon, the molecule is promoted to an excited electronic state (E). In this excited state, the acidity of the phenolic proton increases, while the basicity of the carbonyl oxygen in the carboxylic acid group increases. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited keto-tautomer (K). nih.govrsc.org This tautomer then relaxes to the ground state by emitting a low-energy photon, which results in the characteristically large Stokes-shifted fluorescence. iaea.org The molecule then reverts to its original enol form in the ground state. The efficiency and dynamics of this process can be modulated by solvent polarity and hydrogen-bonding capabilities. rsc.org

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

Mössbauer Spectroscopy for Organometallic Derivatives

Mössbauer spectroscopy is a powerful technique for elucidating the chemical environment of certain metal nuclei, providing valuable insights into oxidation states, spin states, and the coordination geometry of organometallic complexes. While specific Mössbauer data for derivatives of this compound are not extensively documented, the principles of this spectroscopic method can be applied to understand the structural characteristics of its potential organometallic compounds, particularly those involving iron (⁵⁷Fe) and tin (¹¹⁹Sn).

The utility of Mössbauer spectroscopy lies in its sensitivity to the electronic environment of the metal center. Key parameters derived from a Mössbauer spectrum include the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is indicative of the s-electron density at the nucleus and provides information about the oxidation state of the metal. Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient, offering insights into the symmetry of the coordination sphere.

For potential iron(III) complexes of this compound, Mössbauer spectroscopy would be instrumental in confirming the +3 oxidation state and determining the spin state of the iron center. High-spin iron(III) complexes typically exhibit isomer shifts in the range of 0.3 to 0.5 mm/s, which is a key indicator of an octahedral geometry. niscpr.res.in The magnitude of the quadrupole splitting would further elucidate the symmetry of the ligand field around the iron atom. For instance, a significant quadrupole splitting would suggest a distorted coordination environment. Studies on analogous iron(III) complexes with ligands containing amide groups have demonstrated the utility of Mössbauer spectroscopy in confirming the high-spin state and octahedral geometry of these compounds. niscpr.res.in Similarly, research on iron(III) complexes with substituted salicylic acids has utilized various spectroscopic techniques to characterize their structure, where Mössbauer spectroscopy could provide complementary information on the iron center's environment. nih.gov

In the case of organotin(IV) derivatives, ¹¹⁹Sn Mössbauer spectroscopy is a valuable tool for determining the coordination number and geometry of the tin atom. The isomer shift values for tin(IV) complexes can confirm the +4 oxidation state. researchgate.net The quadrupole splitting is particularly sensitive to the arrangement of the ligands around the tin center. For example, a quadrupole splitting value greater than 2.1 mm/s for organotin(IV) compounds generally indicates a coordination number higher than four, suggesting an octahedral or trigonal bipyramidal geometry. researchgate.netresearchgate.net Research on tin(IV) complexes with chelating ligands, such as derivatives of salicylaldehyde (B1680747), has shown how quadrupole splitting data can be used to distinguish between cis and trans isomers in octahedral complexes. rsc.org

The following tables present representative Mössbauer spectroscopic data for analogous iron(III) and tin(IV) complexes, illustrating the typical range of parameters that could be expected for organometallic derivatives of this compound.

Table 1: Representative Mössbauer Data for High-Spin Iron(III) Complexes

| Complex Type | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Inferred Geometry |

|---|---|---|---|

| Iron(III) with Amide-Containing Ligands niscpr.res.in | 0.3 - 0.5 | Varies | Octahedral |

| Iron(III) with Pentadentate Schiff Base mdpi.com | ~0.287 | ~0.640 | High-Spin |

Table 2: Representative ¹¹⁹Sn Mössbauer Data for Organotin(IV) Complexes

| Complex Type | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Inferred Geometry/Coordination |

|---|---|---|---|

| [SnClPh₃(Hdpac)] researchgate.net | 1.29 | 3.14 | Pentacoordinated |

| Tin(IV) with Schiff Bases researchgate.net | >2.1 | Varies | Coordination number > 4 |

These examples underscore the potential of Mössbauer spectroscopy in the structural elucidation of novel organometallic derivatives of this compound, providing precise information about the metallic center that is often unattainable with other spectroscopic techniques.

Based on a comprehensive search for crystallographic and solid-state structural analysis data, there is currently no publicly available information specifically for the compound This compound .

Therefore, it is not possible to provide the detailed article on the crystallography of this compound as outlined in the request. Scientific literature on related but structurally distinct molecules exists, but per the instructions to focus solely on the specified compound, this information cannot be used.

Crystallography and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Studies

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Studies in this area would typically involve screening for different polymorphic forms of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid by crystallization under various conditions (e.g., different solvents, temperatures, and cooling rates). Co-crystallization studies would involve combining the target compound with other molecules (co-formers) to create new crystalline structures with potentially different physical properties.

No specific studies on the polymorphism or co-crystallization of this compound have been identified.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a primary technique for characterizing crystalline materials. A PXRD analysis of this compound would provide a unique diffraction pattern, or "fingerprint," of its crystal structure. This data is crucial for identifying the compound, determining its crystalline phase, and assessing its purity. A typical PXRD data table would include the diffraction angles (2θ) and their corresponding intensities.

No powder X-ray diffraction data for this compound is currently available in the literature.

Solid-State NMR Spectroscopy

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy provides detailed information about the local atomic environment in a solid material. For this compound, ssNMR could be used to probe the carbon and proton environments within the crystal lattice, offering insights into molecular conformation, packing, and intermolecular interactions. Data from such studies are typically presented as chemical shifts (in ppm).

No solid-state NMR spectroscopic data for this compound has been reported in scientific publications.

Applications in Materials Science and Photophysics

Development as Fluorescent Probes and Sensors

The intrinsic fluorescence of many salicylic (B10762653) acid derivatives has led to their investigation as fluorescent probes and sensors for various analytes and environmental conditions. The presence of both a hydroxyl and a carboxylic acid group can facilitate interactions with metal ions and other species, leading to changes in fluorescence that can be used for detection. However, dedicated research on the application of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid specifically as a fluorescent probe or sensor is not readily found in the existing scientific literature. While the foundational structure is promising, detailed studies characterizing its sensing capabilities, including selectivity and sensitivity towards specific analytes, have not been reported.

Exploration in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a significant area of materials science research, with a constant search for new and efficient emitter and host materials. The aromatic nature and potential for fluorescence of this compound could theoretically make it a candidate for investigation in OLED applications. However, there is no direct evidence in published studies of its synthesis, characterization, or incorporation into OLED device architectures. The specific electronic and photophysical properties required for efficient electroluminescence in this compound, such as charge carrier mobility and quantum yield in the solid state, remain uninvestigated.

Incorporation into Polymeric Materials

The incorporation of functional small molecules into polymeric matrices is a common strategy to impart new properties to the resulting materials, such as fluorescence, UV-protection, or altered mechanical characteristics. The carboxylic acid and hydroxyl groups on this compound offer potential sites for polymerization or grafting onto polymer backbones. Despite this potential, a review of the literature does not yield specific examples or studies detailing the incorporation of this compound into polymeric materials. Research on the synthesis of polymers containing this specific moiety, and the characterization of the resulting materials' properties, is not currently available.

Photophysical Properties in Different Environments

Understanding the photophysical behavior of a compound in various environments is crucial for its development in applications like sensors and OLEDs. This includes studying its absorption and emission spectra, quantum yield, and fluorescence lifetime in different solvents (homogeneous environments) and in more complex systems like micelles or polymer matrices (micro-heterogeneous environments). For this compound, there is a lack of published data detailing its photophysical properties. Consequently, no specific research findings or data tables on its behavior in different environments can be presented.

Future Directions and Interdisciplinary Research

Exploration of Novel Synthetic Methodologies

While classical methods for synthesizing 5-arylsalicylic acids exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. The exploration of modern catalytic systems is a particularly promising frontier.

Palladium-Catalyzed Cross-Coupling: Building on recent advances in C-H activation and cross-coupling reactions, novel palladium-catalyzed methods offer a direct and modular approach. For instance, a silanol-directed C-H carboxylation of a suitably protected 2-methoxy-4'-silylbiphenyl could provide a direct route to the salicylic (B10762653) acid moiety. nih.govnih.gov Alternatively, decarbonylative Suzuki-Miyaura cross-coupling, which uses aromatic carboxylic acids as coupling partners, presents an innovative strategy. researchgate.net This could involve coupling a derivative of 2,5-dihydroxybenzoic acid with a 2-methoxyphenylboronic acid, leveraging the carboxylic acid group as a reactive handle. rsc.org These methods often exhibit broad functional group tolerance and high selectivity, making them ideal for generating libraries of analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Green Chemistry Approaches: Future synthetic designs will increasingly prioritize sustainability. This includes the use of environmentally benign solvents, catalysts, and starting materials. One potential avenue is the use of salicylic acid itself as a catalyst for multi-component reactions to build complexity, reflecting a green chemistry principle. researchgate.net Another approach could be the enzymatic or chemoenzymatic synthesis, potentially using engineered enzymes to perform selective aryl-aryl coupling or hydroxylation steps, minimizing waste and harsh reaction conditions.

Flow Chemistry: The implementation of continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control for the multi-step synthesis of this compound and its derivatives. This methodology allows for precise control over reaction parameters, potentially improving yields and purity while reducing reaction times.

A comparative table of potential synthetic strategies is presented below.

| Methodology | Potential Precursors | Key Advantages | Relevant Findings |

| Pd-Catalyzed C-H Carboxylation | Silyl-protected 4-hydroxy-2'-methoxybiphenyl | High efficiency, high regioselectivity, excellent functional group tolerance. nih.govnih.gov | Enables direct synthesis of salicylic acids from phenols. nih.gov |

| Decarbonylative Suzuki Coupling | 5-Iodosalicylic acid derivative + 2-methoxyphenylboronic acid | Utilizes readily available carboxylic acids, broad substrate scope. researchgate.net | Proven effective for biaryl synthesis from carboxylic acids. researchgate.net |

| Green Synthesis (e.g., Enzymatic) | Phenol (B47542) and catechol derivatives | Environmentally friendly, high selectivity, mild conditions. | Synthesis of natural salicylic acid from wintergreen oil demonstrates a green approach. researchgate.net |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid is crucial for its development. While standard techniques like ¹H and ¹³C NMR and FT-IR are fundamental, advanced spectroscopic methods can provide deeper insights into its molecular behavior.

Solid-State NMR (ssNMR): This technique is particularly powerful for studying molecules in their crystalline form. For salicylic acid and its derivatives, ssNMR, especially ¹⁷O NMR, can provide precise information about hydrogen bonding. nih.govnationalmaglab.org Application of ¹⁷O ssNMR to the title compound could elucidate the nature of the intramolecular hydrogen bond between the phenolic hydroxyl and the carboxylic acid, and characterize intermolecular interactions within the crystal lattice. nih.gov This is critical for understanding polymorphism and designing cocrystals.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the preferred conformation in solution, particularly the dihedral angle between the two aromatic rings. farmaceut.orgsrce.hr HMBC (Heteronuclear Multiple Bond Correlation) experiments can help in the unambiguous assignment of all proton and carbon signals, which is essential for confirming the structure of new derivatives. srce.hr

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry (IM-MS) could be employed to study the gas-phase conformation of the molecule and its non-covalent complexes, providing insights into its intrinsic folding preferences and interaction capabilities.

Integration of Computational and Experimental Studies

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating research. Density Functional Theory (DFT) calculations have proven invaluable for studying salicylic acid derivatives. scielo.org.zaresearchgate.net

Structural and Spectroscopic Prediction: DFT methods can be used to predict the stable conformers of this compound, calculate their relative energies, and predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies). nih.gov Comparing these computational results with experimental data from X-ray crystallography and NMR/IR spectroscopy allows for a detailed and validated understanding of the molecule's structure. nih.gov

Reactivity and Property Prediction: Computational studies can predict key electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) surfaces, and spin densities. scielo.org.zanih.gov These parameters provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions, which can guide the design of new derivatives with tailored electronic or antioxidant properties. researchgate.netresearchgate.net

Mechanism Elucidation: For novel synthetic reactions, DFT can be employed to model reaction pathways and transition states, providing a deeper understanding of the reaction mechanism and helping to optimize conditions for higher yields and selectivity.

| Computational Method | Predicted Properties | Experimental Correlation | Future Application |

| DFT Geometry Optimization | Stable conformers, bond lengths, dihedral angles | X-ray crystallography, 2D NMR (NOESY) | Guide rational design of sterically constrained, more active analogues. |

| DFT Frequency Calculation | IR and Raman vibrational modes | FT-IR and Raman Spectroscopy | Aid in the interpretation of complex spectra of new derivatives. |

| GIAO/CSGT NMR Calculation | ¹H and ¹³C chemical shifts | 1D and 2D NMR Spectroscopy | Validate experimental assignments and predict spectra for hypothetical structures. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO gap, reactivity indices | UV-Vis Spectroscopy, Cyclic Voltammetry | Predict electronic properties and potential for use in organic electronics. nih.gov |

Diversification of Biological Activity Screening (beyond current findings)

The salicylic acid scaffold is a well-established pharmacophore, and the addition of the 2-methoxyphenyl group creates a biaryl structure with significant potential for novel biological activities. Future research should move beyond preliminary screenings to explore more specific and complex therapeutic targets.

Endoplasmic Reticulum (ER) Stress Modulation: Biaryl analogues of salicylic acid have recently been identified as potent modulators of ER stress, a condition implicated in diseases like diabetes and neurodegenerative disorders. nih.govnih.gov Screening this compound and its derivatives in cell-based assays that monitor ER stress markers (e.g., GRP78, p-PERK, p-JNK) could uncover novel therapeutic leads for these conditions. nih.gov

Targeted Enzyme Inhibition: Virtual screening and subsequent kinetic analysis have identified salicylic acid analogues as potent inhibitors of specific enzymes, such as human 20α-hydroxysteroid dehydrogenase (AKR1C1), which is implicated in hormonal disorders and cancer. researchgate.netnih.gov A similar approach could be used to screen the title compound against a panel of disease-relevant enzymes. The recent discovery of 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a mitochondrial deacylase, further highlights the potential of this scaffold for developing targeted inhibitors. nih.gov

Antiviral and Antiproliferative Screening: Given the structural similarity to compounds with known antiviral and anticancer activities, a broader screening program is warranted. This should include assays against a diverse panel of viruses and cancer cell lines to identify potential lead compounds for further optimization.

Investigation of Supramolecular Assembly for Functional Materials

The combination of a carboxylic acid dimer synthon, an intramolecular hydrogen bond, a hydroxyl group, and a biaryl system makes this compound an excellent candidate for crystal engineering and the development of supramolecular materials. acs.org

Cocrystal Engineering: The carboxylic acid and hydroxyl groups can participate in robust hydrogen bonding interactions with a variety of coformers, such as pyridine-based molecules, to form multicomponent crystals or cocrystals. acs.org This approach can be used to modify the physicochemical properties of the compound, such as solubility and stability, which is highly relevant for pharmaceutical applications. The formation of supramolecular heterosynthons between the salicylic acid moiety and complementary functional groups on a coformer can be systematically explored. acs.org

Functional Gels and Polymers: The directional nature of the hydrogen bonding capabilities could be harnessed to create self-assembling systems like organogels or liquid crystals. Furthermore, the molecule could be incorporated as a functional monomer into polymers, where the biaryl and salicylic acid units could impart specific properties such as thermal stability, fluorescence, or biological activity to the resulting material.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for the construction of MOFs. The synthesis of MOFs using this compound as an organic linker could lead to materials with interesting porous structures, catalytic activity, or sensing capabilities, with the methoxy (B1213986) and hydroxyl groups available for post-synthetic modification.

Role in Chemical Biology and Biochemistry Tools Development

The inherent properties of the this compound scaffold can be exploited to create sophisticated tools for studying biological systems.

Fluorescent Probes: The salicylic acid core has been successfully used as a recognition element in fluorescent probes. researchgate.netnih.gov By conjugating the title compound to a fluorophore like rhodamine, it may be possible to develop "turn-on" fluorescent sensors for specific analytes or to image changes in the cellular microenvironment. rsc.orgsemanticscholar.org The biaryl moiety can be systematically modified to tune the binding affinity and selectivity of the probe for its target.

Activity-Based Probes (ABPs): If the compound is found to be a covalent or tight-binding inhibitor of a specific enzyme, it could be developed into an ABP. By incorporating a reporter tag (like a fluorophore or biotin) and a reactive group (warhead), such probes can be used to label and identify target enzymes in complex biological samples, aiding in drug discovery and mechanism-of-action studies.

Chemical Chaperones: Based on the potential to ameliorate ER stress, derivatives could be investigated as chemical chaperones to aid in the correct folding of proteins. nih.gov Fluorescently labeled versions could be used to track their localization within the cell and their interaction with misfolded proteins.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-hydroxy-5-(2-methoxyphenyl)benzoic Acid with high yield and purity?

A multi-step synthesis approach is often employed, leveraging intermediates like nitro-substituted precursors. Key steps include:

- Nitration and esterification : Reacting starting materials with nitric acid/sulfuric acid mixtures to introduce nitro groups, followed by esterification to stabilize reactive sites .

- Reduction and hydrolysis : Catalytic hydrogenation (e.g., Pd/C) reduces nitro to amino groups, followed by acid hydrolysis to yield the carboxylic acid moiety .

- Purification : Techniques like recrystallization or column chromatography are critical. Analytical validation via HPLC (≥98% purity) and 1H/13C NMR confirms structural integrity .

Q. Table 1: Example Reaction Conditions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to calculate:

- HOMO-LUMO gaps : Predicts reactivity and charge-transfer behavior .

- Electrostatic potential maps : Identifies nucleophilic/electrophilic sites for derivatization .

- Thermochemical data : Atomization energies and ionization potentials are computed with <3 kcal/mol deviation from experimental values .

Methodological Tip: Validate DFT results with experimental UV-Vis or cyclic voltammetry data to resolve discrepancies .

Q. What spectroscopic techniques are essential for structural elucidation?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- FT-IR : Detects functional groups (e.g., -OH at 3300 cm⁻¹, C=O at 1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 274.0845 for C₁₄H₁₂O₅) .

Advanced Research Questions

Q. How can contradictions between theoretical (DFT) and experimental spectroscopic data be resolved?

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

Q. What strategies optimize the evaluation of antioxidant activity using DPPH assays?

- Protocol : Dissolve the compound in methanol (0.1–1.0 mM), mix with 0.1 mM DPPH, incubate in the dark (45 min, 25°C), and measure absorbance at 517 nm .

- Data Interpretation : Calculate IC₅₀ values (concentration for 50% radical scavenging). Derivatives with electron-donating groups (e.g., -OCH₃) show enhanced activity due to improved radical stabilization .

Q. Table 2: DPPH Radical Scavenging Data

| Derivative | IC₅₀ (μM) | Substituent Effects |

|---|---|---|

| Parent compound | 120 | Baseline |

| 5-Methoxy analog | 45 | Enhanced resonance stabilization |

| Nitro-substituted | 220 | Electron-withdrawing groups reduce activity |

Q. How does the introduction of substituents affect electrochemical behavior?

Cyclic voltammetry (CV) reveals:

- Electron-donating groups (e.g., -OCH₃): Shift oxidation potentials to lower values (e.g., Eₚₐ = +0.75 V vs. Ag/AgCl) by stabilizing cationic intermediates .

- Electron-withdrawing groups (e.g., -NO₂): Increase oxidation potentials (Eₚₐ = +1.2 V) due to destabilization of transition states .

Methodological Note: Use a glassy carbon electrode in pH 7.4 buffer for physiologically relevant data .

Q. What challenges arise in scaling up synthesis for research applications?

- Byproduct formation : Optimize reaction time and temperature (e.g., 72 hr at 60°C vs. 12 hr at RT) to minimize side products .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .

- Catalyst recovery : Reuse Pd/C via filtration and reactivation (H₂ treatment) to reduce costs .

Q. How can HPLC and TLC monitor reaction progress and purity?

Q. What safety protocols are critical for handling this compound?

Q. How to design Schiff base derivatives for enhanced bioactivity?

- Synthesis : React the carboxylic acid with sulfadiazine or similar amines in ethanol under reflux (12 hr) .

- Characterization : Confirm imine bond formation via FT-IR (C=N stretch at 1620 cm⁻¹) and ¹H NMR (proton loss at δ 9.8–10.2 ppm) .

- Applications : Schiff bases exhibit antimicrobial and anti-inflammatory properties via metal chelation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.